2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative featuring:
- A 3-methoxyphenyl substituent at position 5 of the triazole ring.
- A thioether linkage connecting the triazole to an acetamide group.
- An N-(2,4-dimethoxyphenyl) moiety on the acetamide ().
This structural framework is associated with diverse biological activities, particularly anti-inflammatory and anti-exudative effects, as observed in structurally related analogs ().
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-26-13-6-4-5-12(9-13)18-22-23-19(24(18)20)29-11-17(25)21-15-8-7-14(27-2)10-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
SDVLHAKACCNLOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxy-substituted benzyl halide.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the amino group with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro or carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities , primarily as an enzyme inhibitor or receptor modulator. The triazole ring enhances its ability to interact with enzyme active sites, potentially inhibiting enzymatic functions. Preliminary studies have suggested several key activities:
- Antimicrobial : The compound has shown promise in inhibiting bacterial growth.
- Anticancer : Initial investigations indicate potential anticancer properties against various cancer cell lines.
- Anti-inflammatory : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer Studies
Several studies have focused on the anticancer potential of compounds similar to 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide. For instance:
- A study reported that derivatives of triazole compounds displayed significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For example:
- Research on sulfonamide derivatives has demonstrated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in diabetes and Alzheimer’s disease treatment .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that allow for modifications of its functional groups to enhance biological activity or alter pharmacokinetic properties. Various synthetic pathways have been explored to create derivatives that may exhibit improved efficacy or reduced toxicity.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with readily available aromatic amines and thioacetic acid derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the triazole ring.
- Purification : Techniques such as chromatography are employed to isolate pure compounds.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of this compound relative to other triazole-based molecules:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)] - N-(3-methoxyphenyl)acetamide | Similar triazole structure; different methoxy substituent | Potentially different biological activity profile |
| 5-(2-chlorophenyl)-1H-[1,2,4]triazole | Triazole ring; chlorophenyl substituent | Simpler structure; less functional complexity |
| 3-amino-N-(4-chlorophenyl)-1H-[1,2,4]triazole | Amino group; chlorophenyl substituent | Focus on amino functionality rather than acetamide |
This table illustrates how the intricate structure of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide may enhance its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Activity Data
Substituent Effects on Activity
A. Triazole Substituents
- Electron-Donating Groups (e.g., Methoxy): 3-Methoxyphenyl (Compound A): The methoxy group may enhance solubility and modulate receptor binding via hydrogen bonding. Methoxy-substituted analogs are frequently associated with anti-inflammatory and anti-exudative activity ().
- Electron-Withdrawing Groups (e.g., Chloro) :
B. Acetamide N-Aryl Groups
- 2,4-Dimethoxyphenyl (Compound A): The dual methoxy groups likely improve solubility and membrane permeability compared to mono-substituted aryl groups.
- 4-Bromophenyl (9c, ) : Bromine’s hydrophobicity may enhance binding to hydrophobic enzyme pockets in anti-proliferative contexts.
Anti-Inflammatory and Anti-Exudative Activity
- AS111 () : Demonstrated 1.28× potency of diclofenac in formalin-induced edema models, highlighting the efficacy of pyridyl-triazole derivatives.
- Furan-2-yl Derivatives () : Compounds with furan-2-yl at position 5 of the triazole showed anti-exudative activity comparable to diclofenac (10 mg/kg dose).
- Methoxy vs.
Structure-Activity Relationship (SAR) Insights
Position 5 of Triazole :
- Heteroaryl groups (e.g., pyridyl) enhance anti-inflammatory activity.
- Methoxy groups balance solubility and target engagement.
Acetamide N-Aryl Group :
- Ortho/para-Substitution : 2,4-Dimethoxy (Compound A) may optimize spatial interactions with inflammatory mediators like COX-2.
- Methyl/Bromo Substituents : Improve lipophilicity for membrane penetration ().
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O4S with a molecular weight of approximately 415.47 g/mol . Its structure features a triazole ring linked to an acetamide group, which is known to influence its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with triazole moieties can act as inhibitors of pro-inflammatory cytokines. A study focusing on similar triazole derivatives highlighted their ability to inhibit TNFα and its receptor interactions, suggesting that our compound may exhibit comparable anti-inflammatory properties .
Table 1: Summary of Anti-inflammatory Studies
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Triazole Derivative A | 10 | Inhibition of TNFα production |
| Triazole Derivative B | 15 | Blockade of TNFα receptor interaction |
| 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide | TBD | TBD |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that derivatives similar to our compound exhibit significant activity against various bacterial strains. The presence of the methoxy groups in the structure may enhance lipophilicity and cellular permeability, contributing to their efficacy .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| P. aeruginosa | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been documented in several studies. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptosis-related proteins . The specific activity of our compound against different cancer cell lines remains to be fully characterized.
Case Study: Anticancer Effects
A recent case study evaluated the effects of a related triazole compound on human breast cancer cells (MCF-7). The study reported a dose-dependent reduction in cell viability with an IC50 value of 25 µM , indicating promising anticancer activity.
Research Findings and Future Directions
Recent advancements in drug discovery emphasize the importance of triazole derivatives as potential therapeutic agents. Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl)acetamide .
Suggested Research Areas
- In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Investigating the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
